methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 7-methoxy-8-methyl-2-oxo-2H-chromene-4-carboxylic acid, followed by esterification and subsequent reactions to introduce the oxobutanoate moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and microbial infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Methyl 4-(4-fluorophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
Uniqueness
Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Biological Activity
Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing methodologies that enhance yield and purity. The compound has been characterized using techniques such as NMR and X-ray crystallography, confirming its structure and stereochemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of coumarin derivatives, including this compound. In a screening against various human tumor cell lines, significant cytotoxic effects were observed. For instance, compounds derived from similar coumarin structures exhibited IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Table 1: Anticancer Activity of Coumarin Derivatives
Compound ID | Cell Line | IC50 (µg/ml) |
---|---|---|
13a | MCF-7 | 5.5 |
13a | HepG2 | 6.9 |
5h | MCF-7 | Not specified |
7d | HepG2 | Not specified |
The mechanism by which this compound exerts its anticancer effects may involve induction of apoptosis in cancer cells through the modulation of key signaling pathways. Studies suggest that these coumarin derivatives interact with specific proteins such as Bcl-2, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of this compound. Research indicates that derivatives with bromine substituents exhibit enhanced antimicrobial properties against various pathogens. For example, a study reported that compounds with similar structural motifs showed effective inhibition against multi-drug resistant bacteria .
Case Studies
- Case Study on Anticancer Activity : A study conducted at the National Cancer Institute in Cairo screened a series of coumarin derivatives for anticancer activity. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing that those with electron-withdrawing groups like bromine displayed potent activity against bacterial strains comparable to standard antibiotics .
Properties
Molecular Formula |
C22H19BrO6 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C22H19BrO6/c1-12-19(27-2)9-8-15-16(11-20(25)29-21(12)15)17(22(26)28-3)10-18(24)13-4-6-14(23)7-5-13/h4-9,11,17H,10H2,1-3H3 |
InChI Key |
NGSHGQCDPYAVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC |
Origin of Product |
United States |
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